molecular formula C16H23NO3 B13509160 Tert-butyl 4-(4-aminophenyl)oxane-4-carboxylate

Tert-butyl 4-(4-aminophenyl)oxane-4-carboxylate

Cat. No.: B13509160
M. Wt: 277.36 g/mol
InChI Key: HZBSBMGZCAAKNP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-aminophenyl)oxane-4-carboxylate is an organic compound with a complex structure that includes a tert-butyl group, an oxane ring, and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-aminophenyl)oxane-4-carboxylate typically involves multiple steps, starting with the preparation of the oxane ring and subsequent functionalization. One common method involves the reaction of tert-butyl 4-hydroxyoxane-4-carboxylate with 4-nitroaniline under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride and an organic solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-aminophenyl)oxane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminophenyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Tert-butyl 4-(4-aminophenyl)oxane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-aminophenyl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, influencing biochemical pathways. The oxane ring provides structural stability and can modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate
  • Tert-butyl oxane-4-carboxylate

Uniqueness

Tert-butyl 4-(4-aminophenyl)oxane-4-carboxylate is unique due to its combination of a tert-butyl group, an oxane ring, and an aminophenyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 4-(4-aminophenyl)oxane-4-carboxylate

InChI

InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)16(8-10-19-11-9-16)12-4-6-13(17)7-5-12/h4-7H,8-11,17H2,1-3H3

InChI Key

HZBSBMGZCAAKNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1)C2=CC=C(C=C2)N

Origin of Product

United States

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